4-Cyanopiperidine

Overview

Description

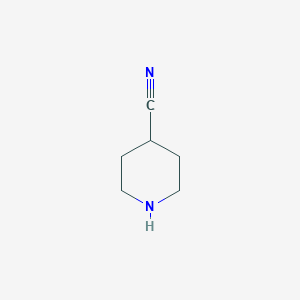

4-Cyanopiperidine is an organic compound with the chemical formula C6H10N2. It consists of a piperidine ring with a cyano group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether . It has a wide range of applications in the synthesis of organic compounds, pharmaceuticals, and other fields .

Preparation Methods

4-Cyanopiperidine can be synthesized through various methods. One common method involves the reaction of 4-chloropiperidine with sodium cyanide to generate the intermediate 4-cyano-1-piperidyl chloride, which is then hydrolyzed to obtain the final product . Another method involves dehydrating isonipecotamide with thionyl chloride in the presence of formamide . Industrial production often follows these synthetic routes, ensuring the compound is produced efficiently and in large quantities.

Chemical Reactions Analysis

4-Cyanopiperidine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include substituted piperidines and amines .

Scientific Research Applications

Pharmaceutical Applications

4-Cyanopiperidine is primarily utilized in the pharmaceutical industry for the synthesis of various bioactive compounds:

- Antipsychotic Agents : It plays a role in the development of drugs like Netrenperone, which is being investigated for its potential in treating schizophrenia and other psychiatric disorders. This compound exhibits affinity for serotonin and dopamine receptors, making it a candidate for modulating neurochemical pathways .

- Protein Kinase Inhibitors : The compound has been explored as a scaffold for designing inhibitors targeting Protein Kinase B (PKB), which is implicated in various cancers and metabolic disorders. Its structural modifications can enhance selectivity and potency against specific kinase isoforms .

- GlyT1 Inhibitors : Research indicates that this compound derivatives can act as GlyT1 inhibitors, which are important in the treatment of schizophrenia by increasing glycine levels at NMDA receptors .

Synthetic Applications

In addition to its pharmaceutical relevance, this compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It is used in the synthesis of aminomethylated fluoropiperidines, which are valuable in creating fluorinated compounds with enhanced biological activity .

- Nitrilase-Catalyzed Reactions : The compound can be transformed into piperidinecarboxylic acids through nitrilase-catalyzed enantioselective synthesis, allowing for the production of chiral compounds that are crucial in drug development .

Agrochemical Applications

The versatility of this compound extends to agrochemicals:

- Herbicides and Pesticides : Its derivatives are being investigated for potential use as herbicides and pesticides due to their ability to interact with specific biological pathways in plants and pests .

Case Study 1: Development of Netrenperone

Netrenperone was developed using this compound as a key intermediate. Clinical trials have shown promising results in managing symptoms of schizophrenia, highlighting the compound's significance in neuropharmacology.

Case Study 2: Synthesis of GlyT1 Inhibitors

Researchers have synthesized several GlyT1 inhibitors based on the this compound scaffold. These studies demonstrated improved efficacy and selectivity compared to existing treatments, showcasing the compound's potential in mental health therapies.

Mechanism of Action

The mechanism of action of 4-Cyanopiperidine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biological research .

Comparison with Similar Compounds

4-Cyanopiperidine can be compared with other similar compounds, such as:

4-Aminopiperidine: Similar in structure but with an amino group instead of a cyano group.

4-Methylaminopiperidine: Contains a methylamino group.

4-Dimethylaminopiperidine: Contains a dimethylamino group.

These compounds share the piperidine ring structure but differ in their functional groups, leading to variations in their chemical properties and applications .

This compound stands out due to its cyano group, which imparts unique reactivity and makes it a valuable intermediate in various synthetic processes.

Biological Activity

4-Cyanopiperidine (CAS No. 4395-98-6) is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various bioactive molecules. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a cyano group at the fourth position. This unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

Biological Activities

-

Anticancer Properties :

- Compounds derived from this compound have shown promising anti-cancer activities. For instance, derivatives have been evaluated for their effects on cancer cell lines, demonstrating inhibition of growth in specific tumor types.

- A study indicated that certain analogs exhibited selective inhibition of the AKT pathway, crucial in cancer proliferation and survival .

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of several kinases involved in signaling pathways that regulate cell growth and metabolism. For example, modifications to the piperidine structure have resulted in compounds with enhanced selectivity for PKB (Protein Kinase B) over PKA (Protein Kinase A), showcasing its potential in targeted cancer therapies .

-

Antimalarial Activity :

- Research has highlighted the synthesis of 1,4-disubstituted piperidine derivatives from this compound that exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives displayed comparable potency to established antimalarial drugs like chloroquine.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is closely linked to their structural characteristics. The following table summarizes key findings related to different modifications and their respective biological activities:

| Compound Structure | Biological Activity | IC50 Value (nM) | Notes |

|---|---|---|---|

| Benzyl this compound-1-carboxylate | Antimalarial | 4.19 (W2 strain) | Comparable to chloroquine |

| Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate | Enzyme Inhibition | Not specified | Potential anti-inflammatory properties |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Cancer Cell Growth Inhibition | Not specified | Selective PKB inhibitor |

Case Studies

-

In Vitro Evaluation :

- A series of compounds based on this compound were synthesized and tested for their inhibitory effects on cancer cell lines. The results demonstrated that specific modifications led to enhanced potency against tumor xenografts in animal models, indicating a pathway for further development into therapeutic agents .

-

Synthesis of Antimalarial Derivatives :

- Researchers synthesized a library of compounds derived from this compound aimed at combating malaria. The most active derivatives were identified through screening against both chloroquine-sensitive and resistant strains of P. falciparum, leading to promising candidates for further development.

Properties

IUPAC Name |

piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDNTQSJGHSJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196000 | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-98-6 | |

| Record name | 4-Cyanopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.